5-Cyano-2-methylpyridin-3-yl acetate
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(5-cyano-2-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C9H8N2O2/c1-6-9(13-7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3 |
InChI Key |
GFFNMLRTJXOHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Intermediates
5-Cyano-3-methylpyridine-2-carboxylic acid is a common intermediate used for further esterification and functionalization steps. It can be synthesized by deprotection of tert-butyl 5-cyano-3-methylpicolinate using trifluoroacetic acid in dichloromethane at room temperature for 2 hours, followed by concentration and trituration to yield the acid in 94% yield.
Halogenated esters of 2-amino-5-cyano-3-methylbenzoic acid derivatives serve as key intermediates for cyanation and amide formation reactions.
Esterification to Form Acetate Esters
Esterification of the corresponding carboxylic acid or acid derivatives with acetic anhydride or acetyl chloride under controlled conditions yields the acetate ester at the 3-position. Conditions typically involve mild heating and the presence of a base or acid catalyst to promote ester formation.
For example, methyl or ethyl esters of 2-amino-5-cyano-3-methylbenzoic acid derivatives are prepared and then converted to acetate esters by reaction with acetic acid derivatives.
Cyanation via Nucleophilic Substitution
Halogenated intermediates (e.g., 5-bromo-3-methylpyridine derivatives) undergo nucleophilic substitution with copper(I) cyanide in high-boiling solvents such as N-methylpyrrolidone at elevated temperatures (around 170 °C) for several hours (4–6 h) to introduce the cyano group at position 5.
The reaction is followed by workup involving aqueous ethylenediamine washing to remove copper residues and purification by extraction and chromatography if needed.
Aminolysis and Amide Formation
Aminolysis of esters with methylamine in methanol, often catalyzed by sodium methoxide, is used to convert esters into amides or related derivatives, which can be further transformed into acetate esters or other functional groups.
Reaction conditions are typically mild, ranging from room temperature to 60 °C, and carried out under atmospheric pressure.
Detailed Example Procedure
Reaction Conditions and Optimization Notes
Temperature: Cyanation reactions require elevated temperatures (~170 °C) to proceed efficiently, while aminolysis and esterification steps are typically performed at room temperature to 60 °C.
Solvents: N-Methylpyrrolidone (NMP) is preferred for cyanation due to its high boiling point and ability to dissolve copper cyanide and substrates. Methanol is commonly used for aminolysis and esterification.
Catalysts/Additives: Sodium methoxide is used as a catalyst/base in aminolysis to enhance reaction rates.
Purification: Post-reaction workup includes aqueous washing with ethylenediamine solutions to remove copper residues, extraction with ethyl acetate, and column chromatography to achieve high purity.
Summary Table of Preparation Methods
| Preparation Step | Reagents & Conditions | Purpose | Yield Range | Notes |
|---|---|---|---|---|
| Deprotection of tert-butyl ester | TFA/DCM, RT, 2 h | Generate carboxylic acid intermediate | 94% | High purity, yellow solid |
| Esterification | Acetic anhydride or acetyl chloride, base/acid catalyst, mild heating | Form acetate ester | High (not always reported) | Control of temperature critical |
| Cyanation | CuCN, NMP, 170 °C, 4–6 h | Introduce cyano group via halogen substitution | 48%–83% | Requires careful purification |
| Aminolysis | Methylamine, NaOMe, MeOH, RT to 60 °C, overnight | Convert esters to amides or related derivatives | 70%–96% | High purity achievable |
Research Findings and Considerations
The cyanation step is crucial and often the yield-limiting step due to the harsh conditions and potential side reactions. Optimization involves careful control of temperature, reaction time, and stoichiometry of copper cyanide.
Aminolysis with methylamine is a mild and efficient method to convert esters to amides, enabling further functionalization or direct use of the acetate ester.
The use of halogenated intermediates (bromo or chloro derivatives) is a common strategy to introduce the cyano group via nucleophilic substitution.
Purification steps involving ethylenediamine washing help remove metal residues, which is critical for achieving high purity in the final product.
Literature reports emphasize the importance of reaction monitoring by liquid chromatography (LC) to assess purity and yield quantitatively.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-methylpyridin-3-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 5-cyano-2-methylpyridin-3-yl acetate, exhibit significant anticancer properties. For instance, compounds synthesized from similar pyridine frameworks have shown potent inhibition against various cancer cell lines. A notable study demonstrated that certain derivatives displayed IC50 values as low as 18 nM against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .
Case Study: Synthesis and Evaluation
A study focused on synthesizing a series of pyridine derivatives highlighted the potential of this compound in enhancing the efficacy of existing drugs. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines, with several exhibiting significant activity while sparing normal fibroblast cells .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as a versatile reagent in various organic reactions. Its cyano group allows it to participate in nucleophilic addition reactions, making it useful for synthesizing complex organic molecules.
Table: Summary of Synthetic Applications
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Biginelli Reaction | Catalyst | High yields of dihydropyrimidinones (80-99%) |
| Knoevenagel Condensation | Active methylene compound | Formation of polyfunctionalized olefins with good yields (65-97%) |
| Michael Addition | Electrophile | Synthesis of β-keto esters |
Agrochemical Applications
Pesticidal Activity
Compounds derived from this compound have been explored for their potential as agrochemicals. Research indicates that certain derivatives exhibit larvicidal activity against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue and Zika virus. The lethal concentrations (LC50) were reported at levels indicating effective pest control capabilities .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial in optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications at the cyano and methyl positions significantly influence biological activity and selectivity towards specific targets.
Table: Example of SAR Findings
| Compound Variation | Biological Activity | Observations |
|---|---|---|
| Methyl substitution | Enhanced anticancer activity | Increased potency in breast cancer models |
| Cyano group modification | Altered selectivity | Varied effects on different cancer cell lines |
Mechanism of Action
The mechanism of action of 5-Cyano-2-methylpyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
5-Bromo-2-iodopyridin-3-yl Acetate
- Substituents : Bromo (position 5), iodo (position 2), acetate (position 3) .
- Key Differences: Halogen substituents (Br, I) introduce strong electron-withdrawing effects and increased molecular weight compared to the cyano and methyl groups in the target compound. Iodo and bromo groups may enhance reactivity in cross-coupling reactions but reduce solubility in aqueous media due to their hydrophobic nature.
- Applications : Likely used in synthetic intermediates for metal-catalyzed transformations.
(E)-Methyl 3-(2-Amino-5-methylpyridin-3-yl)acrylate
- Substituents: Amino (position 2), methyl (position 5), acrylate ester (position 3) .
- Key Differences: The amino group at position 2 provides electron-donating effects, contrasting with the electron-withdrawing cyano group in the target compound. The acrylate ester (vs. acetate) may confer higher rigidity and conjugation, influencing UV absorption or polymer compatibility.
- Applications: Potential use in optoelectronic materials or as a ligand in coordination chemistry.
Methyl 3-(6-Chloro-5-pivalamidopyridin-2-yl)acrylate
- Substituents : Chloro (position 6), pivalamido (position 5), acrylate (position 3) .
- Key Differences: The bulky pivalamido group introduces steric hindrance, reducing reactivity at position 5 compared to the cyano group in the target compound. Chloro and acrylate substituents may favor nucleophilic aromatic substitution or Michael addition reactions.
- Applications : Likely a precursor for bioactive molecule synthesis.
2-Amino-5-cyanopyridine
- Substituents: Amino (position 2), cyano (position 5) .
- Key Differences: Lacks the acetate ester and methyl group present in the target compound, resulting in lower molecular weight (119.12 g/mol) and higher melting point (159–165°C). The amino group enhances solubility in polar solvents but reduces stability under acidic conditions.
- Applications : Intermediate in pharmaceutical synthesis, e.g., for antimalarial or antiviral agents.
Comparative Analysis Table
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties/Effects |
|---|---|---|---|
| This compound | Cyano (5), Methyl (2), Acetate (3) | Not reported | High polarity, moderate steric hindrance |
| 5-Bromo-2-iodopyridin-3-yl acetate | Br (5), I (2), Acetate (3) | Not reported | High reactivity in cross-coupling |
| (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate | Amino (2), Methyl (5), Acrylate (3) | Not reported | Electron-rich ring, conjugation potential |
| 2-Amino-5-cyanopyridine | Amino (2), Cyano (5) | 119.12 | High melting point (159–165°C), polar |
Research Findings and Implications
- Electronic Effects: The cyano group in this compound stabilizes the pyridine ring via electron withdrawal, making it less nucleophilic than amino-substituted analogs .
- Solubility : Acetate esters generally improve solubility in organic solvents compared to halogenated derivatives .
- Synthetic Utility : The methyl group at position 2 in the target compound may reduce steric hindrance compared to bulkier substituents like pivalamido , facilitating functionalization at adjacent positions.
Limitations and Recommendations
- Data Gaps : Molecular weights and quantitative solubility data for several analogs are unavailable in cited sources. Further experimental studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
